molecular formula C15H17N3S B2392993 N-benzyl-N'-methyl-N-(pyridin-3-ylmethyl)thiourea CAS No. 120740-42-3

N-benzyl-N'-methyl-N-(pyridin-3-ylmethyl)thiourea

Cat. No. B2392993
CAS RN: 120740-42-3
M. Wt: 271.38
InChI Key: DSMRJWBOXYJVMG-UHFFFAOYSA-N
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Description

“N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea” is a chemical compound with the formula C15H17N3S . It is a pyridine derivative and its IUPAC name is 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea .


Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea” can be represented by the SMILES notation: S=C(N(CC1=CC=CC=C1)CC=2C=CC=NC2)NC . It has a net charge of 0, an average mass of 271.380, and a mono-isotopic mass of 271.11432 .

Scientific Research Applications

1. Structural Studies and Crystallography

  • Thiourea derivatives, including compounds similar to N-benzyl-N'-methyl-N-(pyridin-3-ylmethyl)thiourea, have been studied for their crystal structures and molecular conformations. For instance, the study by Stojanovic et al. (2010) explored the crystal structure of a related thiourea derivative, emphasizing the importance of these compounds in understanding molecular interactions and geometries (Stojanovic et al., 2010).

2. Synthesis and Characterization of Derivatives

  • Research has focused on synthesizing and characterizing various thiourea derivatives for potential applications. For example, a study by IOSR Journals et al. (2013) synthesized new carbonyl thiourea derivatives and analyzed their properties using spectroscopic methods (IOSR Journals et al., 2013).

3. Metal Ion Complexation and Coordination Chemistry

  • Thiourea compounds are known for their ability to complex with metal ions. Saad et al. (2012) reported on the coordination behavior of a bisthiourea ligand with various transition metals, highlighting the diverse geometries and properties of these complexes (Saad et al., 2012).

4. Electronic Properties and Conformational Analysis

  • Studies have investigated the electronic properties and intramolecular hydrogen bonding in thiourea derivatives, as seen in the work by Draman et al. (2020). This research provides insights into how molecular structure affects electronic characteristics (Draman et al., 2020).

5. Herbicidal and Antifungal Applications

  • Some thiourea derivatives have shown potential in agricultural applications. Brown and Harris (1973) found that N-Benzoyl-N'-(3-methylpyrid-2-yl)thiourea inhibited root growth, suggesting herbicidal properties (Brown & Harris, 1973). Additionally, Wang et al. (2018) synthesized pyrimidine derivatives with (pyridin-3-ylmethyl)thio moieties, showing significant antifungal activity (Wang et al., 2018).

6. Application in Drug Research

  • While excluding specific drug-related information, it's worth noting that research has explored the use of thiourea derivatives in drug development. For example, Ruswanto et al. (2015) synthesized 1-benzoyl-3-methyl thiourea derivatives for potential anticancer activities (Ruswanto et al., 2015).

properties

IUPAC Name

1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-16-15(19)18(11-13-6-3-2-4-7-13)12-14-8-5-9-17-10-14/h2-10H,11-12H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRJWBOXYJVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(CC1=CC=CC=C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea

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